molecular formula C2S4Si4 B14186685 CID 78070657

CID 78070657

Katalognummer: B14186685
Molekulargewicht: 264.6 g/mol
InChI-Schlüssel: BRSSATBWSDXLBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78070657” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78070657 involves multiple steps, each requiring specific reagents and conditions. One common method includes the use of organic solvents and catalysts to facilitate the reaction. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents and advanced purification techniques to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

CID 78070657 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Wissenschaftliche Forschungsanwendungen

CID 78070657 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its biological activity. In industry, it is utilized in the production of various chemical products and materials .

Wirkmechanismus

The mechanism of action of CID 78070657 involves its interaction with specific molecular targets and pathways within cells. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

CID 78070657 can be compared with other similar compounds to highlight its unique properties. Similar compounds include those with comparable molecular structures and reactivity. this compound may exhibit distinct biological activities or chemical reactivity that set it apart from these other compounds .

List of Similar Compounds

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.

Eigenschaften

Molekularformel

C2S4Si4

Molekulargewicht

264.6 g/mol

InChI

InChI=1S/C2S4Si4/c7-1(8)3-5-2(9,10)6-4-1

InChI-Schlüssel

BRSSATBWSDXLBB-UHFFFAOYSA-N

Kanonische SMILES

C1(SSC(SS1)([Si])[Si])([Si])[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.